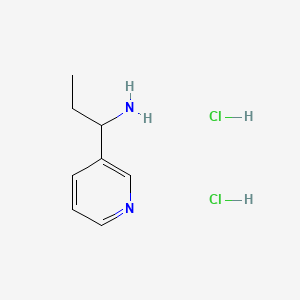

1-(3-Pyridyl)-1-propylamine Dihydrochloride

Description

Properties

IUPAC Name |

1-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSJPYQUTLRCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Pyridyl)-1-propylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridinylalkylamine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification workflow, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds to provide a robust framework for future research and development.

Chemical Properties

This compound is the salt form of the parent amine, 1-(3-Pyridyl)-1-propylamine. The dihydrochloride salt is expected to be a white to off-white solid with increased water solubility compared to the free base, a common characteristic of amine salts.[1]

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| Chemical Name | 1-(Pyridin-3-yl)propan-1-amine dihydrochloride | IUPAC Nomenclature |

| Synonyms | 1-(3-PYRIDYL)-1-PROPYLAMINE 2HCL | ChemicalBook[2] |

| CAS Number | 1228879-41-1 | ChemicalBook[2] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| Appearance | White to off-white solid | Predicted based on similar compounds |

| Boiling Point (Free Base) | 238.3°C at 760 mmHg | Crysdot LLC |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in water | General property of amine hydrochlorides[1] |

| pKa | Data not available | |

| Storage | 2-8°C, protect from light | ChemicalBook[2] |

Experimental Protocols

Proposed Synthesis Workflow

A common and efficient method for the synthesis of primary amines from ketones is reductive amination.[3][4][5][6][7] The proposed synthesis of this compound would involve a two-step process:

-

Reductive Amination of 1-(pyridin-3-yl)ethan-1-one: The starting material, 1-(pyridin-3-yl)ethan-1-one (3-acetylpyridine), can be reacted with ammonia in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., cobalt or iron), or a hydride reagent like sodium cyanoborohydride, to form the primary amine, 1-(3-Pyridyl)-1-propylamine.[3][4][5]

-

Formation of the Dihydrochloride Salt: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the dihydrochloride salt.[1][8]

Purification Protocol

Purification of the final dihydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or excess reagents.

-

Initial Isolation: The precipitated dihydrochloride salt can be isolated by filtration.

-

Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[9] The choice of solvent is critical to ensure high recovery of the pure product.

-

Washing and Drying: The recrystallized product should be washed with a cold, non-polar solvent to remove any residual soluble impurities and then dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition.

-

Elemental Analysis: To confirm the empirical formula and the presence of two chloride counter-ions.

-

Melting Point Analysis: To determine the melting point of the purified compound, which is a key physical property and indicator of purity.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, its structural features suggest potential interactions with several biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and ion channel modulation.[10][11][12][13]

Potential as a Nav1.8 Inhibitor for Pain Management

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling.[14][15][16][17][18] Inhibition of Nav1.8 is a promising strategy for the development of novel analgesics. Several classes of pyridine-containing molecules have been identified as potent and selective Nav1.8 inhibitors.

Hypothetical Signaling Pathway:

If this compound acts as a Nav1.8 inhibitor, it would likely modulate the excitability of nociceptive neurons.

Potential Antimicrobial Activity

Pyridine-containing compounds have a long history as antimicrobial agents.[10][11][12][19][20] Their mechanism of action can vary, but often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Potential Antioxidant Activity

The pyridine nucleus can also confer antioxidant properties.[21][22] The nitrogen atom can participate in radical scavenging reactions, potentially through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a systematic experimental approach is recommended.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery. While specific data for this compound is limited, this guide provides a comprehensive framework based on the known chemistry and biology of related pyridine derivatives. The proposed synthesis, purification, and analytical workflows offer a starting point for its preparation and characterization. Furthermore, the exploration of its potential as a Nav1.8 inhibitor, antimicrobial, or antioxidant agent highlights promising avenues for future biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to determine its therapeutic potential.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. This compound | 1228879-41-1 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nav1.8 - Wikipedia [en.wikipedia.org]

- 17. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 19. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 20. openaccessjournals.com [openaccessjournals.com]

- 21. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

In-depth Technical Guide: 1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS 1228879-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridinamine derivative with the CAS number 1228879-41-1. This document aims to provide a comprehensive technical overview of this compound, including its chemical properties and a survey of related compounds to infer potential areas of scientific interest. Despite a thorough search of scientific literature and patent databases, specific experimental data, such as detailed synthesis protocols, quantitative biological activity, and established mechanisms of action for this particular compound, are not extensively available in the public domain. This guide, therefore, summarizes the available information and provides a framework for potential research directions based on the activities of structurally similar molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier catalogs.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1228879-41-1 |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Synonyms | 1-(Pyridin-3-yl)propan-1-amine dihydrochloride |

| Appearance | White to off-white solid (presumed) |

| Solubility | Expected to be soluble in water |

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway could be conceptualized as follows:

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Hypothetical):

A plausible, generalized protocol for the reduction of an amide, based on methods for similar compounds, is described in patent literature (e.g., EP0542837B1). This would involve the following steps:

-

Amide Formation: Reaction of a suitable carboxylic acid with an amine to form the corresponding amide.

-

Reduction: The amide is then reduced, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and may require heating under reflux.

-

Work-up: After the reaction is complete, it is carefully quenched with water and a basic solution to decompose the excess reducing agent and precipitate aluminum salts.

-

Purification: The crude amine is extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.

-

Salt Formation: The purified amine is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt, which can then be isolated by filtration and dried.

It is crucial to note that this is a generalized and hypothetical protocol. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any synthesis.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not found in the public domain. However, the pyridine and propylamine moieties are present in numerous biologically active compounds, suggesting potential areas for investigation.

-

Antispasmodic Activity: A patent (EP0542837B1) describes a series of propylamine derivatives with antispasmodic properties. While not directly mentioning the target compound, this suggests a potential avenue for research.

-

Antimicrobial and Antibacterial Activity: Research on other pyridine derivatives, such as 3-(pyridin-3-yl)-2-oxazolidinones, has demonstrated antibacterial activity. This indicates that the pyridyl group can be a key pharmacophore for antimicrobial agents.

-

Kinase Inhibition: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors, suggesting a role for the 3-pyridyl group in targeting protein kinases.

The potential workflow for investigating the biological activity of this compound is outlined below:

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways

Given the lack of specific biological data for this compound, it is not possible to depict a specific signaling pathway that it modulates. However, based on the activities of related compounds, one could hypothesize its potential interaction with pathways regulated by targets such as G-protein coupled receptors (implicated in antispasmodic activity) or protein kinases (implicated in cancer).

Should future research identify a specific molecular target, a signaling pathway diagram could be constructed. For instance, if the compound were found to be a Bcr-Abl inhibitor, the following logical relationship would be relevant:

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific characterization is largely absent from public records. The structural motifs present in the molecule suggest that it may possess biological activity, and this guide provides a starting point for researchers interested in exploring its potential. Future work should focus on:

-

Development and publication of a robust synthetic method.

-

Broad-spectrum biological screening to identify potential therapeutic areas.

-

If activity is confirmed, detailed mechanistic studies to elucidate its mode of action.

This document serves as a foundational resource and a call for further research to unlock the potential of this and related compounds.

In-depth Technical Guide on the Structure Elucidation of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Notice: Due to the limited availability of detailed, publicly accessible scientific literature and experimental data specifically for 1-(3-Pyridyl)-1-propylamine Dihydrochloride, this guide will focus on the theoretical principles and general methodologies that would be employed for its structure elucidation. While specific experimental data for this compound is not available, this document will serve as a comprehensive framework for researchers undertaking its synthesis and characterization.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the necessary steps and analytical techniques required for the comprehensive structure elucidation of this compound.

Compound Overview

This compound is a chemical compound containing a pyridine ring and a propylamine functional group. The dihydrochloride salt form indicates that both the pyridine nitrogen and the primary amine nitrogen are protonated.

Predicted Physicochemical Properties

A summary of predicted and basic available data is presented below.

| Property | Value | Source |

| Chemical Name | 1-(Pyridin-3-yl)propan-1-amine dihydrochloride | - |

| Synonyms | 1-(3-PYRIDYL)-1-PROPYLAMINE 2HCL | [1] |

| CAS Number | 1228879-41-1 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | - |

| Molecular Weight | 209.12 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Hypothetical Synthesis Route

A plausible synthetic route for 1-(3-Pyridyl)-1-propylamine would be the reductive amination of 3-acetylpyridine. This common and efficient method for amine synthesis involves the reaction of a ketone with an amine source in the presence of a reducing agent.

References

In-Depth Technical Guide: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available technical data for 1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS No. 1228879-41-1). Due to the limited publicly available information on this specific compound, this guide focuses on its fundamental chemical and physical properties. Detailed experimental protocols, biological activity, and associated signaling pathways are not extensively documented in current literature. This guide serves as a foundational resource for researchers interested in this molecule, consolidating the known data and identifying areas for future investigation.

Chemical and Physical Properties

This compound is a pyridinamine derivative. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 1228879-41-1 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2][3][4] |

| Molecular Weight | 209.12 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Note: Some sources may list alternative molecular formulas or weights, which could pertain to the free base or other salt forms of the compound.

Synthesis and Characterization Workflow

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or associated signaling pathways for this compound. The biological function of this compound appears to be an uncharacterized area of research.

For researchers interested in investigating the potential biological effects of this molecule, a general workflow for screening and pathway analysis is suggested below.

Safety and Handling

According to available safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical compound for which basic identifying and safety information is available. However, there is a notable absence of detailed scientific literature regarding its synthesis, experimental analysis, and biological function. This presents an opportunity for original research to characterize this molecule more fully. Future studies could focus on developing and documenting a robust synthetic route, elucidating its three-dimensional structure, and screening for biological activity across a range of cellular and animal models. Such research would significantly enhance the scientific understanding of this compound and its potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, a pyridine-containing compound with potential applications in pharmaceutical research and development. The synthesis is centered around a two-step process commencing with the formation of the key intermediate, 3-propionylpyridine, followed by a classical Leuckart reductive amination, and concluding with the conversion to its dihydrochloride salt. This document provides a comprehensive overview of the synthetic strategy, including proposed experimental protocols, and outlines the necessary characterization data required for verification of the final product.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceutical agents. The introduction of an aminopropyl side chain to the pyridine ring at the 3-position, as seen in 1-(3-Pyridyl)-1-propylamine, generates a molecule with potential for interaction with various biological targets. This guide focuses on a robust and well-established chemical route for the synthesis of its dihydrochloride salt, ensuring stability and solubility for potential downstream applications.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via the following two key stages:

-

Stage 1: Synthesis of 3-Propionylpyridine. This intermediate is proposed to be synthesized from 3-cyanopyridine via a Grignard reaction with ethylmagnesium bromide, followed by acidic workup.

-

Stage 2: Reductive Amination and Salt Formation. The target primary amine is formed from 3-propionylpyridine through a Leuckart reaction, a well-established method for the amination of ketones using ammonium formate. The resulting free amine is then converted to its stable dihydrochloride salt.

Experimental Protocols

Stage 1: Synthesis of 3-Propionylpyridine

This stage involves the reaction of a Grignard reagent with a pyridine nitrile.

Reaction Scheme:

Experimental Procedure:

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with 3-Cyanopyridine: A solution of 3-cyanopyridine in anhydrous toluene is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Table 1: Proposed Reagents and Conditions for Stage 1

| Reagent/Parameter | Proposed Quantity/Value |

| 3-Cyanopyridine | 1.0 eq |

| Ethylmagnesium Bromide | 1.2 eq |

| Solvent | Anhydrous Diethyl Ether/Toluene |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous NH4Cl, then H3O+ |

Stage 2: Reductive Amination and Dihydrochloride Salt Formation

This stage utilizes the Leuckart reaction for the reductive amination of the ketone intermediate.[1][2]

Reaction Scheme:

Experimental Procedure:

-

Leuckart Reaction: 3-Propionylpyridine is mixed with an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser. The mixture is heated to a high temperature (typically 160-180 °C) for several hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Formyl Intermediate: After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate N-formyl derivative.

-

Isolation of the Free Amine: The acidic solution is cooled and made alkaline by the addition of a strong base (e.g., concentrated NaOH solution) to a pH > 12. The liberated free amine is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Formation of the Dihydrochloride Salt: The crude free amine is dissolved in a suitable solvent like isopropanol or ethanol. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added until the solution is acidic. The precipitated dihydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Table 2: Proposed Reagents and Conditions for Stage 2

| Reagent/Parameter | Proposed Quantity/Value |

| 3-Propionylpyridine | 1.0 eq |

| Ammonium Formate | 3.0-5.0 eq |

| Reaction Temperature | 160-180 °C |

| Reaction Time | 6-12 hours |

| Hydrolysis | Concentrated HCl, reflux |

| Salt Formation | HCl in Isopropanol/Ethanol |

Data Presentation

Table 3: Expected Quantitative Data

| Parameter | Stage 1: 3-Propionylpyridine | Stage 2: this compound |

| Yield (%) | Expected to be in the range of 60-80% | Expected to be in the range of 50-70% |

| Physical State | Liquid | Crystalline Solid |

| Melting Point (°C) | N/A (Boiling Point) | To be determined |

| Purity (by HPLC/GC) | >95% | >98% |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic methods.

Table 4: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl protons. The chemical shifts will be influenced by the protonation of the nitrogen atoms. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyridine ring carbons and the propyl side chain carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (broad, due to ammonium salt), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyridine ring), and N-H bending. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base [C8H12N2]+. |

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route for this compound. The proposed two-stage pathway, involving a Grignard reaction to form the key ketone intermediate followed by a Leuckart reductive amination, provides a logical and practical approach for laboratory-scale synthesis. The detailed experimental protocols and characterization guidelines provided herein are intended to equip researchers and scientists in the field of drug development with the necessary information to successfully synthesize and verify this compound of interest. Adherence to standard laboratory safety procedures is paramount throughout all experimental stages.

References

In-Depth Technical Guide: The Core Mechanism of Action of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride, identified in scientific literature as RJR-2403 and also known as metanicotine, is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), with a pronounced preference for the α4β2 subtype, which is highly expressed in the central nervous system (CNS). This technical guide delineates the core mechanism of action of this compound, summarizing its pharmacological profile, detailing its effects on neurotransmitter systems, and outlining the experimental protocols used to characterize its activity. The compound's selectivity for CNS nAChRs over peripheral subtypes contributes to a favorable therapeutic profile, with significant implications for the development of treatments for neurological and psychiatric disorders.

Pharmacological Profile: A Selective Nicotinic Agonist

This compound (RJR-2403) is a CNS-selective nicotinic agonist.[1] Its mechanism of action is centered on its interaction with nAChRs, which are ligand-gated ion channels that play a critical role in synaptic transmission throughout the nervous system.

Binding Affinity and Receptor Subtype Selectivity

RJR-2403 exhibits a high affinity for nAChRs in the rat brain cortex.[2] Notably, it demonstrates significant selectivity for the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain.[3] This selectivity is a key feature of its pharmacological profile, distinguishing it from nicotine, which is a non-selective nAChR agonist.

Table 1: Binding Affinity of this compound (RJR-2403) for nAChRs

| Receptor Source | Radioligand | Ki (nM) | Reference |

| Rat Brain Cortex | [3H]cytisine | 26 ± 3 | [2] |

Functional Activity at nAChR Subtypes

As a functional agonist, RJR-2403 activates nAChRs, leading to the opening of the ion channel and subsequent cellular responses. Its potency and efficacy vary across different nAChR subtypes, underscoring its selectivity.

Table 2: Functional Potency and Efficacy of this compound (RJR-2403) in Neurotransmitter Release

| Assay | Brain Region | EC50 (nM) | Emax (% of Nicotine) | Reference |

| [3H]Dopamine Release | Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | [2] |

Effects on Neurotransmitter Systems

The activation of presynaptic nAChRs by this compound leads to the enhanced release of several key neurotransmitters in the brain. This neuromodulatory effect is central to its observed physiological and cognitive effects.

In Vivo Neurotransmitter Release

In vivo microdialysis studies in rats have demonstrated that systemic administration of RJR-2403 significantly increases the extracellular levels of acetylcholine, dopamine, norepinephrine, and serotonin in the cortex.[2]

Table 3: Effect of this compound (RJR-2403) on Extracellular Neurotransmitter Levels in Rat Cortex

| Neurotransmitter | Dose (s.c.) | Maximum Increase (% of Baseline) | Reference |

| Acetylcholine | 3.6 µmol/kg | ~190 | [2] |

| Dopamine | 3.6 µmol/kg | ~231 | [2] |

| Norepinephrine | 3.6 µmol/kg | ~224 | [2] |

| Serotonin | 3.6 µmol/kg | ~170 | [2] |

Signaling Pathways

The binding of this compound to α4β2 nAChRs initiates a cascade of intracellular signaling events. While direct studies on the specific signaling pathways activated by RJR-2403 are limited, the known downstream effects of nAChR activation provide a putative framework for its mechanism of action at the molecular level.

Activation of nAChRs, particularly the α4β2 subtype, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. The increase in intracellular Ca2+ acts as a second messenger, triggering various signaling cascades. Two prominent pathways implicated in nAChR-mediated effects are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways are crucial for cell survival, neuroprotection, and synaptic plasticity. Furthermore, nAChR activation has been shown to influence the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in learning and memory.[4]

Caption: Putative signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for α4β2 nAChR

This protocol is a representative method for determining the binding affinity of a compound for the α4β2 nAChR.[5][6]

Caption: Workflow for a radioligand binding assay to determine the affinity of RJR-2403 for α4β2 nAChRs.

Methodology:

-

Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radioligand specific for the α4β2 receptor, such as [³H]cytisine, and varying concentrations of the unlabeled test compound (RJR-2403).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol outlines a general procedure for measuring neurotransmitter release from isolated nerve terminals (synaptosomes).[7][8]

Caption: Workflow for preparing synaptosomes and measuring neurotransmitter release.

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., striatum for dopamine release) is homogenized in an isotonic sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosome fraction.

-

Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up into the nerve terminals.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: After a baseline collection period, the synaptosomes are stimulated with varying concentrations of RJR-2403.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting to quantify neurotransmitter release.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving animals.[9][10]

Caption: General workflow for in vivo microdialysis to measure neurotransmitter levels.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat. The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, RJR-2403 is administered systemically (e.g., via subcutaneous injection).

-

Sample Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of various neurotransmitters.

Conclusion

This compound (RJR-2403) is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. Its mechanism of action involves the direct activation of these receptors in the central nervous system, leading to enhanced release of multiple neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical profile underlies its potential for cognitive enhancement and other therapeutic effects. The selectivity of RJR-2403 for central α4β2 nAChRs over peripheral subtypes suggests a reduced potential for side effects compared to non-selective nicotinic agonists. Further research into the specific downstream signaling pathways activated by this compound will provide a more complete understanding of its molecular mechanism of action and aid in the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Technical Guide to Its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related pyridine-containing molecules to forecast its potential pharmacological profile. By examining established structure-activity relationships (SAR), this guide postulates that this compound is a potential modulator of nicotinic acetylcholine receptors (nAChRs), with possible applications in neuroscience research and drug discovery. This paper will detail the hypothetical mechanism of action, suggest relevant experimental protocols for its investigation, and present potential quantitative data in a structured format to guide future research.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is extensively found in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its presence is associated with a wide spectrum of pharmacological activities, including but not limited to, anticonvulsant, anxiolytic, antimicrobial, anticancer, and cardiovascular effects.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for various types of interactions with biological targets, making it a privileged structure in medicinal chemistry.[4] The diverse biological profiles of pyridine derivatives underscore the potential of novel pyridine-containing compounds like this compound as subjects for pharmacological investigation.

Predicted Biological Activity and Mechanism of Action

Based on the structural similarity of this compound to known nicotinic acetylcholine receptor (nAChR) ligands, its primary biological activity is predicted to be the modulation of these receptors.[4][5] The 3-pyridyl moiety is a well-established pharmacophore for nAChR interaction, mimicking the pyridine ring of nicotine.[5] The propylamine side chain likely influences the compound's affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator) at different nAChR subtypes.

Hypothetical Signaling Pathway: nAChR Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3][6] Upon binding of an agonist, the receptor channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which results in depolarization of the cell membrane and subsequent cellular responses.[3] The influx of calcium can also trigger various downstream signaling cascades.[6]

Below is a DOT script generating a diagram of the predicted signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Modulation of Spermine Oxidase by 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the modulation of spermine oxidase (SMOX) by the inhibitor 1-(3-Pyridyl)-1-propylamine Dihydrochloride, more commonly known as MDL 72527. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the mechanism of action of MDL 72527, its quantitative effects on SMOX and related enzymes, and the downstream cellular consequences. Detailed experimental protocols for key assays and a summary of its effects in preclinical models are provided. Furthermore, this guide visualizes the intricate signaling pathways influenced by SMOX inhibition, offering a deeper understanding of its therapeutic potential in various pathological conditions, including cancer, ischemic retinopathy, and neurodegenerative diseases.

Introduction to Spermine Oxidase and Polyamines

Polyamines, such as spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular functions, including cell growth, differentiation, gene expression, and apoptosis.[1][2] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3]

Spermine oxidase (SMOX) is a flavin-dependent enzyme that plays a pivotal role in the polyamine catabolic pathway.[2][4] It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[4][5] The latter is spontaneously converted to the highly reactive and toxic aldehyde, acrolein.[6][7] Dysregulation of SMOX activity and the subsequent accumulation of its byproducts have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammation, making it a compelling therapeutic target.[1][6]

This compound (MDL 72527): An Overview

This compound, widely known as MDL 72527, is a well-characterized inhibitor of polyamine oxidases.[8] It functions as an irreversible inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO).[7][8] By blocking the activity of these enzymes, MDL 72527 disrupts polyamine catabolism, leading to a reduction in the production of cytotoxic byproducts like hydrogen peroxide and acrolein.[9][10] This inhibitory action has been shown to have protective effects in various disease models.[9][11]

Quantitative Data on SMOX Inhibition by MDL 72527

The inhibitory potency of MDL 72527 against spermine oxidase and related enzymes has been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of MDL 72527 against Polyamine Oxidases

| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Species | Reference |

| Spermine Oxidase (SMOX) | MDL 72527 | 6.1 | 63 | Not Specified | [6][8] |

| N1-acetylpolyamine oxidase (APAO) | MDL 72527 | 0.02 | Not Reported | Not Specified | [8] |

| Spermine Oxidase (SMOX) | MDL 72527 | 89-100 | Not Reported | Not Specified | [6] |

| Spermine Oxidase (SMOX) | MDL 72527 | 90 | Not Reported | Not Specified | [7] |

Table 2: Effects of MDL 72527 on Cellular Polyamine Levels

| Cell Line/Tissue | Treatment | Putrescine | Spermidine | Spermine | N1-acetylspermidine | Reference |

| Hematopoietic cells | 150 µM MDL 72527 | Reduced | Reduced | Unchanged | Increased | [12] |

| Ischemic brain tissue | 100 mg/kg MDL 72527 | Reduced | Reduced | Reduced | Not Reported | [13] |

| HepG2 cells (aged) | 20 µM MDL 72527 | Not Detected | Decreased | Increased | Not Reported | [14] |

Signaling Pathways Modulated by SMOX Inhibition

Inhibition of spermine oxidase by MDL 72527 has been shown to modulate key cellular signaling pathways involved in stress responses, inflammation, and cell survival. One of the well-documented pathways is the p38/ERK1/2/STAT3 signaling cascade, which is often upregulated in pathological conditions like ischemic retinopathy.[1][11] Treatment with MDL 72527 leads to the downregulation of this pathway, contributing to its protective effects.[11]

Caption: SMOX signaling pathway and its inhibition by MDL 72527.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of MDL 72527 and spermine oxidase.

Spermine Oxidase Activity Assay (Chemiluminescent Method)

This protocol is adapted from a commonly used method for measuring SMOX activity based on the detection of hydrogen peroxide.[15][16]

Materials:

-

Cell lysates or purified SMOX enzyme

-

Spermine (substrate)

-

Horseradish peroxidase (HRP)

-

Luminol

-

Glycine buffer (pH 8.0)

-

MDL 72527 (inhibitor)

-

Microplate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare a reaction mixture containing glycine buffer, HRP, and luminol.

-

Add the cell lysate or purified SMOX enzyme to the wells of a microplate.

-

For inhibition studies, pre-incubate the enzyme with MDL 72527 at the desired concentrations for a specified time (e.g., 2 minutes at 37°C).[7]

-

Initiate the reaction by adding spermine to the wells.

-

Immediately measure the chemiluminescence signal over time using a microplate reader.

-

The rate of increase in chemiluminescence is proportional to the SMOX activity.

-

For IC50 determination, perform the assay with a range of MDL 72527 concentrations and normalize the activity to a vehicle control.

Caption: Workflow for a chemiluminescent spermine oxidase activity assay.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol is a standard method for studying ischemic retinopathy and the effects of therapeutic interventions like MDL 72527.[3][11]

Animals:

-

C57BL/6J mouse pups and their nursing mothers.

Procedure:

-

Hyperoxia Phase: On postnatal day 7 (P7), place the mouse pups and their mother in a hyperoxic chamber with 70% oxygen for five days.

-

Hypoxic Phase: On P12, return the mice to room air (normoxia). This sudden change induces relative hypoxia in the retina, leading to neovascularization.

-

Treatment: Administer MDL 72527 (e.g., 40 mg/kg/day in 0.9% saline) or vehicle via intraperitoneal injection daily from P12 to the experimental endpoint (e.g., P17).[11]

-

Analysis: At the desired endpoint (e.g., P17 or P21), euthanize the mice and collect the eyes.

-

Vascular Analysis: Prepare retinal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to quantify areas of vaso-obliteration and neovascularization.

-

Permeability Assay: Perform fluorescein angiography to assess vascular leakage.

Analysis of Cellular Polyamines by HPLC

Materials:

-

Cell or tissue samples

-

Perchloric acid for deproteinization

-

Dansyl chloride or o-phthalaldehyde (OPA) for derivatization

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate and collect the supernatant containing the polyamines.

-

Derivatization: React the polyamines in the supernatant with a fluorescent labeling agent like dansyl chloride or OPA.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Separation: Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector at the appropriate excitation and emission wavelengths.

-

Quantification: Quantify the polyamine concentrations by comparing the peak areas to those of known standards.

Conclusion

This compound (MDL 72527) is a potent inhibitor of spermine oxidase, a key enzyme in polyamine catabolism. Its ability to reduce the production of cytotoxic byproducts, such as hydrogen peroxide and acrolein, and to modulate critical signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the role of SMOX in disease and to explore the development of novel SMOX inhibitors. The continued study of MDL 72527 and other SMOX modulators will undoubtedly contribute to a deeper understanding of polyamine metabolism and its implications for human health.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iris.uniroma3.it [iris.uniroma3.it]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic regulation of spermine oxidase activity and cancer risk: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ≥98% (HPLC), spermine oxidase SMO inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Spermine oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effects of MDL 72527, a specific inhibitor of polyamine oxidase, on brain edema, ischemic injury volume, and tissue polyamine levels in rats after temporary middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403)

Disclaimer: This technical guide focuses on the well-researched nicotinic acetylcholine receptor agonist RJR-2403, also known as metanicotine or rivanicline. The compound specified in the query, 1-(3-Pyridyl)-1-propylamine Dihydrochloride, is a distinct chemical entity for which there is a significant lack of published pharmacological data regarding its therapeutic targets. Given the detailed request for information on therapeutic targets, signaling pathways, and experimental data, it is presumed that the intended subject of inquiry was the pharmacologically active and extensively studied compound, RJR-2403.

Executive Summary

(E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, commonly known as RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Extensive preclinical research has demonstrated its high affinity and functional selectivity for central nervous system (CNS) nAChR subtypes, particularly the α4β2 subtype, while exhibiting significantly lower activity at peripheral nAChRs.[1][2] This CNS-selective profile suggests potential therapeutic applications in neurological and psychiatric disorders where cholinergic function is compromised, with a reduced likelihood of peripheral side effects commonly associated with non-selective nicotinic agonists. This document provides a comprehensive overview of the therapeutic targets of RJR-2403, including its binding affinity and functional activity at various nAChR subtypes, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Core Therapeutic Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The primary therapeutic targets of RJR-2403 are the neuronal nicotinic acetylcholine receptors, a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS.[1][3] Upon agonist binding, these receptors undergo a conformational change, opening a transmembrane ion channel permeable to cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization and the modulation of neurotransmitter release.[4]

RJR-2403 exhibits a distinct selectivity profile for different nAChR subtypes.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of RJR-2403 at various nAChR subtypes. This data highlights the compound's selectivity for the α4β2 subtype.

Table 1: Binding Affinity of RJR-2403 at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| High-affinity nAChRs | [³H]Nicotine | Rat Brain Cortex | 26 ± 3 | [1] |

| α4β2 | [³H]Cytisine | Human recombinant | Potent | [5][6] |

| α7 | [³H]Methyllycaconitine | Rat Brain | >10,000 | [2] |

| Muscle-type | Not specified | Human TE671/RD cells | >1000 (IC50) | [1] |

| Ganglionic-type | Not specified | Guinea Pig Ileum | >1000 (IC50) | [1] |

Table 2: Functional Activity of RJR-2403 at Nicotinic Acetylcholine Receptor Subtypes

| Assay | Receptor Subtype(s) | Preparation | EC50 (nM) | Emax (% of control) | Reference(s) |

| ⁸⁶Rb⁺ Efflux | α4β2 | Rat Thalamic Synaptosomes | 732 ± 155 | 91 ± 8 | [1] |

| [³H]Dopamine Release | α4β2, α6β2* containing | Rat Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | [1] |

| Ion Channel Activation | Human α4β2 | Xenopus Oocytes | More potent than ACh | Equivalent to ACh | [5] |

| Ion Channel Activation | Human α7 | Xenopus Oocytes | Very low potency | Very low efficacy | [5] |

| Ion Channel Activation | Human α3β2 | Xenopus Oocytes | Less efficacious than ACh | Partial agonist | [5] |

| Ileum Contraction | Ganglionic nAChRs | Guinea Pig Ileum | >10,000 | Greatly reduced vs Nicotine | [1] |

Signaling Pathways and Downstream Effects

Activation of nAChRs by RJR-2403 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These events can modulate neuronal excitability, neurotransmitter release, and gene expression, ultimately influencing synaptic plasticity and cell survival.

Neurotransmitter Release

A key downstream effect of RJR-2403-mediated nAChR activation is the enhanced release of several key neurotransmitters in the CNS. This is particularly relevant for its potential cognitive-enhancing and neuroprotective effects.

-

Dopamine: RJR-2403 stimulates the release of dopamine from striatal synaptosomes, an effect mediated by α4β2* and α6β2*-containing nAChRs on dopaminergic nerve terminals.[1][7]

-

Acetylcholine: As a cholinergic agonist, RJR-2403 can also enhance the release of acetylcholine, contributing to a positive feedback loop in cholinergic neurotransmission.

-

Norepinephrine and Serotonin: Studies have shown that nicotinic agonists can also facilitate the release of other monoamines, including norepinephrine and serotonin, which are involved in mood, arousal, and cognitive functions.

Intracellular Signaling Cascades

The influx of calcium through the nAChR channel acts as a second messenger, activating various downstream signaling pathways. While specific pathways for RJR-2403 are not extensively detailed, the general mechanisms for nAChR activation are well-established and likely apply.

Experimental Protocols

The characterization of RJR-2403 and its therapeutic targets has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of RJR-2403 for specific nAChR subtypes.

Objective: To quantify the binding affinity of RJR-2403 for a target nAChR subtype.

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue (e.g., cortex for high-affinity sites) or membranes from cell lines stably expressing the nAChR subtype of interest.[4][8]

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7).[8]

-

Test Compound: RJR-2403 in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[6]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

-

Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[4]

-

Equipment: 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + varying concentrations of RJR-2403).[9]

-

Incubation: Add binding buffer, test compound/control, membrane preparation (typically 50-120 µg protein), and finally the radioligand to each well. The final assay volume is typically 250 µL.[9]

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the RJR-2403 concentration. Determine the IC50 value (the concentration of RJR-2403 that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³H]Dopamine Release Assay from Synaptosomes

This protocol outlines a method to measure the functional effect of RJR-2403 on neurotransmitter release from isolated nerve terminals.

Objective: To determine the potency (EC50) and efficacy (Emax) of RJR-2403 in stimulating dopamine release.

Materials:

-

Synaptosome Preparation: Crude synaptosomal preparation from rat striatum.[10]

-

Radiolabel: [³H]Dopamine.

-

Test Compound: RJR-2403 in a range of concentrations.

-

Control Agonist: Nicotine or another known nAChR agonist.

-

Superfusion System: A system that allows for continuous washing of the synaptosomes and collection of the superfusate.

-

Buffers: Krebs-Ringer-HEPES buffer for incubation and superfusion.[10]

-

Equipment: Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction (pellet). Resuspend the pellet in assay buffer.[10]

-

Loading: Incubate the synaptosomes with [³H]Dopamine to allow for its uptake into the nerve terminals.[11]

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [³H]Dopamine release.[12]

-

Stimulation: Switch to a buffer containing a specific concentration of RJR-2403 or a control agonist for a defined period (e.g., 2-4 minutes).[12]

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment (before, during, and after stimulation).

-

Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the release of [³H]Dopamine in each fraction as a percentage of the total radioactivity present in the synaptosomes at the time of collection. Calculate the net stimulated release by subtracting the basal release from the release during stimulation. Plot the net stimulated release against the logarithm of the RJR-2403 concentration to determine the EC50 and Emax values.[11]

Potential Therapeutic Indications

The selective activation of central α4β2 nAChRs by RJR-2403, coupled with its ability to enhance the release of pro-cognitive neurotransmitters, positions it as a potential therapeutic agent for a range of CNS disorders.

-

Alzheimer's Disease and Cognitive Impairment: By stimulating cholinergic pathways and enhancing acetylcholine and dopamine release, RJR-2403 may help to ameliorate the cognitive deficits associated with these conditions.[13][14]

-

Parkinson's Disease: The ability of RJR-2403 to stimulate dopamine release in the striatum suggests it could have therapeutic potential in early-stage Parkinson's disease, potentially providing symptomatic relief and/or neuroprotective effects.[13]

-

Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and modulation of the cholinergic and dopaminergic systems by RJR-2403 could offer a novel therapeutic strategy.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The procognitive and attention-enhancing effects of nicotinic agonists may be beneficial in the treatment of ADHD.

Conclusion

RJR-2403 is a selective α4β2 neuronal nicotinic acetylcholine receptor agonist with a promising CNS-centric profile. Its ability to potently and selectively activate central nAChRs leads to the modulation of key neurotransmitter systems involved in cognition, learning, and memory. The data summarized in this guide underscores the potential of RJR-2403 as a therapeutic candidate for various neurological and psychiatric disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and safety in human populations.

References

- 1. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Experiment 5: Neurochemical measures of the dopamine system [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Release of dopamine from striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotine, but neither the alpha4beta2 ligand RJR2403 nor an alpha7 nAChR subtype selective agonist, protects against a partial 6-hydroxydopamine lesion of the rat median forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

In-depth Technical Guide on 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Literature Review

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive review of the synthesis, chemical properties, and biological activities of 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

A thorough review of scientific literature and chemical databases indicates that detailed experimental studies, including in-depth synthesis protocols, quantitative biological data, and specific experimental methodologies for this compound, are not extensively available in publicly accessible domains. The information is primarily limited to data from chemical suppliers.

This guide consolidates the available information and provides a foundational understanding of this compound based on the limited data.

Chemical Properties and Identification

The fundamental chemical and physical properties of 1-(3-Pyridyl)-1-propylamine and its dihydrochloride salt are summarized below. This information is critical for its handling, storage, and use in experimental settings.

| Property | 1-(3-Pyridyl)-1-propylamine (Free Base) | This compound |

| CAS Number | 60289-67-0[1] | 1228879-41-1 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 136.2 g/mol | 172.66 g/mol |

| Appearance | Solid or liquid | White to off-white solid |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | 2-8°C, protect from light |

| Purity | ≥95% | Not specified |

| InChI Key | VQGKOCARCUCUMC-UHFFFAOYSA-N | Not available |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the surveyed literature. General synthetic routes for related pyridyl-alkylamines often involve the reduction of a corresponding oxime or the reductive amination of a ketone.

Due to the lack of published experimental studies, detailed methodologies for key experiments such as binding assays, functional assays, or pharmacokinetic analyses involving this specific compound cannot be provided.

Biological Activity and Signaling Pathways

There is a notable absence of published data concerning the biological activity, mechanism of action, and potential signaling pathways modulated by this compound. While the broader class of pyridyl-containing compounds has been investigated for various therapeutic applications, including as enzyme inhibitors or receptor modulators, specific data for this molecule is not available. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Conclusion

Based on an extensive literature search, this compound is a chemical entity that is commercially available but lacks a significant body of published scientific research detailing its synthesis, biological effects, and experimental protocols. The information is currently confined to basic chemical properties provided by suppliers. For researchers and drug development professionals, this indicates that any investigation into the properties and potential applications of this compound would be novel and would require foundational research to establish its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a synthetically derived small molecule containing a pyridine ring, a common motif in pharmacologically active compounds. Its structural similarity to known bioactive molecules suggests potential applications in various research areas, including as a fragment for lead discovery, a tool compound for probing biological pathways, or a starting material for the synthesis of more complex derivatives. These application notes provide a comprehensive overview of the compound's properties, a detailed protocol for its synthesis and characterization, and a hypothetical framework for investigating its biological activity.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1228879-41-1 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a reductive amination of 3-acetylpyridine. This method is a standard and effective procedure for the formation of amines from carbonyl compounds.

Materials:

-

3-Acetylpyridine

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

-

Reductive Amination: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Add water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-Pyridyl)-1-propylamine as a free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring. A precipitate will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Characterization Protocol

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should be consistent with the structure of 1-(3-Pyridyl)-1-propylamine, showing characteristic peaks for the pyridyl, propyl, and amine protons.

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Hypothetical Analytical Data:

| Technique | Expected Results |

| ¹H NMR (400 MHz, D₂O) | δ 8.8-8.9 (m, 2H, pyridyl), 8.2-8.3 (d, 1H, pyridyl), 7.6-7.7 (dd, 1H, pyridyl), 4.5-4.6 (t, 1H, CH-NH₂), 2.0-2.2 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 148.1, 145.2, 140.5, 125.8 (pyridyl carbons), 55.2 (CH-NH₂), 28.7 (CH₂), 9.8 (CH₃) |

| MS (ESI) | m/z 137.11 [M+H]⁺ (for the free base C₈H₁₂N₂) |

Biological Activity Screening Protocol (Hypothetical)

Given that pyridine derivatives exhibit a wide range of biological activities, a preliminary screening of this compound against a panel of cancer cell lines is proposed to assess its potential antiproliferative effects.

Cell Lines:

-

A549 (Human Lung Carcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)

-

HeLa (Human Cervical Adenocarcinoma)

Materials:

-

Selected cancer cell lines

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for assessing the antiproliferative activity of the compound.

Hypothetical Signaling Pathway Investigation

Should the initial screening reveal significant antiproliferative activity, further investigation into the underlying mechanism of action would be warranted. Pyridine-containing compounds have been shown to interact with various signaling pathways implicated in cancer. A potential starting point for investigation could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential interaction with the PI3K/Akt/mTOR signaling pathway.

Conclusion

This document provides a foundational guide for the synthesis, characterization, and potential biological evaluation of this compound. The provided protocols are based on established chemical and biological methodologies and serve as a starting point for further research and development. The true therapeutic potential and mechanism of action of this compound can only be elucidated through rigorous experimental investigation.

References